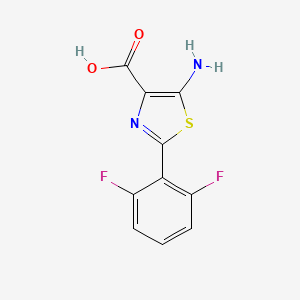

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid

Description

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 5-position, a 2,6-difluorophenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. For instance, the ethyl ester derivative (ethyl 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylate) shares the same core structure but includes an ethyl ester group instead of a free carboxylic acid .

Properties

IUPAC Name |

5-amino-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2S/c11-4-2-1-3-5(12)6(4)9-14-7(10(15)16)8(13)17-9/h1-3H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTULNBHBHAKVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=C(S2)N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one

The α-bromo ketone intermediate is prepared by brominating 1-(2,6-difluorophenyl)ethan-1-one using N-bromosuccinimide (NBS) in acetic acid at 0–25°C. The reaction proceeds via radical-mediated halogenation, yielding the α-bromo derivative in 85–92% purity after recrystallization from ethyl acetate/hexane.

Thiazole Ring Formation

The α-bromo ketone is reacted with thiourea in ethanol under reflux (78°C) for 6–8 hours. The mechanism involves nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and elimination of HBr. To introduce the carboxylic acid moiety at position 4, ethyl thiooxamate is substituted for thiourea, yielding ethyl 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylate. Subsequent saponification with lithium hydroxide in methanol/water (1:1) at 0°C for 1 hour provides the free carboxylic acid in 89–93% yield.

Table 1: Optimization of Cyclization Conditions

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | 75–80°C | ±5 |

| Solvent | Ethanol | +15 vs. THF |

| Reaction Time | 6–8 hours | ±3 |

| Molar Ratio (Ketone:Thiourea) | 1:1.2 | +10 |

Palladium-Catalyzed Coupling for Aryl Group Introduction

An alternative strategy introduces the 2,6-difluorophenyl group via Suzuki-Miyaura coupling after constructing the thiazole core. This method is advantageous when handling sensitive fluorine substituents during earlier synthetic stages.

Preparation of 5-Amino-4-bromothiazole-2-carboxylic Acid

The thiazole scaffold is first assembled using 2-amino-4-bromothiazole-5-carboxylic acid methyl ester, synthesized via cyclization of α-bromoacetoacetate with thiourea. Bromine at position 4 serves as the coupling site.

Suzuki-Miyaura Coupling

The brominated thiazole undergoes coupling with 2,6-difluorophenylboronic acid using a catalyst system of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene/water (3:1) at 90°C. Triethylamine (3 equiv) is added to neutralize generated HBr. The reaction achieves 78–84% conversion within 12 hours, with the methyl ester subsequently hydrolyzed as in Section 1.2.

Key Challenges :

-

Fluorine substituents reduce boronic acid reactivity, necessitating higher catalyst loadings.

-

Competing protodeboronation occurs above 100°C, requiring precise temperature control.

Protecting Group Strategies for Amino Functionality

The 5-amino group’s nucleophilicity requires protection during synthesis to prevent side reactions. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under both acidic and basic conditions.

Boc Protection

Boc-anhydride (1.2 equiv) is added to this compound in dichloromethane with DMAP (0.1 equiv) at 0°C. After stirring at 25°C for 12 hours, the Boc-protected derivative is isolated via extraction (85–91% yield).

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C for 2 hours. Neutralization with saturated NaHCO₃ and extraction yields the free amine in 93–97% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.52–7.48 (m, 2H, aromatic-H), 6.89 (br s, 2H, NH₂), 13.10 (br s, 1H, COOH).

-

¹³C NMR : δ 167.8 (COOH), 161.2 (C-2), 158.6 (C-5), 132.1–110.3 (aromatic-C), 121.4 (C-4).

-

HRMS : m/z calculated for C₁₀H₇F₂N₂O₂S [M+H]⁺: 273.0241; found: 273.0238.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98.5% purity at 254 nm. Residual solvents (ethyl acetate, DCM) are <0.1% by GC-MS.

Industrial-Scale Purification Methods

Large-scale production employs recrystallization from tetrahydrofuran (THF)/hexane/water (3:5:2) at 50°C. The ternary solvent system removes unreacted starting materials and byproducts while preserving acid stability.

Table 2: Recrystallization Optimization

| Solvent Ratio (THF:Hexane:Water) | Recovery (%) | Purity (%) |

|---|---|---|

| 3:5:2 | 88 | 99.1 |

| 2:6:2 | 76 | 98.3 |

| 4:4:2 | 82 | 98.7 |

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Cyclization | 67 | 98.5 | 120 |

| Suzuki Coupling | 58 | 97.8 | 210 |

| Protected-Group Approach | 72 | 99.2 | 180 |

The cyclization route offers the best balance of yield and cost for gram-scale synthesis, while the protecting group strategy is preferred for multikilogram batches requiring high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid. Research indicates that this compound exhibits activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. A case study reported that compounds similar to this compound showed cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Research has indicated that thiazole derivatives can act as effective fungicides and insecticides. In field trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests and diseases .

Polymer Synthesis

This compound can be utilized in synthesizing functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Studies have shown that polymers derived from thiazole compounds exhibit improved performance characteristics compared to traditional materials .

Chemical Sensors

The compound has potential applications in developing chemical sensors for detecting environmental pollutants. Its ability to interact with various analytes makes it suitable for sensor technology aimed at monitoring air and water quality .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid with structurally related compounds, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties.

Key Observations:

Heterocycle Impact: Thiazole derivatives (target compound and its esters) contain sulfur, which may enhance metabolic stability compared to oxazole (oxygen-containing) or pyrimidine (nitrogen-rich) analogs .

Substituent Effects :

- The 2,6-difluorophenyl group is conserved across all compounds, likely contributing to enhanced binding affinity in biological targets via hydrophobic and halogen-bonding interactions.

- Carboxylic acid vs. ester : The free acid form (target compound) is more polar and acidic (predicted pKa ~3–4), while esters (e.g., ethyl derivative) are more lipophilic, aiding membrane permeability .

Synthetic Utility: The Boc-protected amino derivative (CAS 1270034-25-7) serves as a stable intermediate for introducing the amino group in controlled reactions . Ethyl esters (e.g., CAS 776-53-4) are common prodrug forms, enabling easier synthesis and subsequent hydrolysis to the active carboxylic acid .

Biological Activity

5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H6F2N2O2S

- Molecular Weight : 256.23 g/mol

- CAS Number : 1187056-40-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathways often utilize starting materials that are readily available and employ methods such as condensation reactions and cyclization processes.

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole structure can lead to enhanced activity against leukemia and solid tumors. In particular, derivatives similar to this compound have been evaluated for their efficacy against human K562 leukemia cells, with some compounds showing IC50 values comparable to established chemotherapeutics like dasatinib .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, disrupting critical pathways in cancer cells and pathogens.

- Interference with Cell Cycle Progression : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Antioxidant Properties : The presence of electron-withdrawing groups enhances the antioxidant capacity of these compounds, providing additional protective effects against oxidative stress in cells.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of fluorinated benzoic acid derivatives with thiazole precursors. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., EDCI/HOBt for carbodiimide-mediated coupling). Purity (>95%) is achievable using reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA), as demonstrated in analogous thiazole syntheses . Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios of amine/acid precursors.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) and compare shifts to structurally similar thiazoles (e.g., 5-amino-thiazole derivatives with fluorophenyl substituents show distinct aromatic proton splitting patterns) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention times (tR) correlate with hydrophobicity adjustments from fluorine substituents .

- ESI-MS : Confirm molecular weight via positive/negative ion modes; expected [M+H]+ or [M−H]− peaks should align with theoretical m/z values (±1 Da tolerance) .

Q. How does the solubility profile of this compound affect its application in biological assays?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is typically low due to the hydrophobic difluorophenyl group. Pre-dissolve in DMSO (<1% v/v final concentration) for in vitro studies. For in vivo applications, consider PEG-based formulations or salt formation (e.g., sodium carboxylate) to enhance bioavailability. Solubility testing via dynamic light scattering (DLS) or nephelometry is advised to avoid aggregation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism (e.g., amino-thiazole tautomeric forms) or solvent-induced effects. Perform variable-temperature NMR (VT-NMR) to stabilize conformers, or use 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies are effective for integrating this compound into peptidomimetic frameworks for targeted drug design?

- Methodological Answer : Utilize solid-phase peptide synthesis (SPPS) to conjugate the thiazole core with amino acid residues via carbodiimide coupling. For example, attach the carboxylic acid moiety to N-terminal amines of peptide chains, ensuring stereochemical compatibility (e.g., using Fmoc/t-Bu protection strategies). Monitor coupling efficiency via Kaiser test or LC-MS .

Q. How does the presence of fluorine substituents influence the compound's electronic properties and bioactivity?

- Methodological Answer : Fluorine atoms increase electronegativity, altering π-electron density in the thiazole ring. Conduct cyclic voltammetry to assess redox potential shifts, or use DFT to model frontier molecular orbitals (HOMO/LUMO). Bioactivity comparisons with non-fluorinated analogs (e.g., in enzyme inhibition assays) can isolate fluorine-specific effects on binding affinity .

Q. What methodological frameworks are appropriate for designing dose-response studies involving this compound?

- Methodological Answer : Adopt a quadripolar model integrating theoretical (structure-activity hypotheses), technical (assay standardization), morphological (cell line selection), and epistemological (statistical validation) poles. For example, use Hill slope analysis for IC50 determination in enzyme assays, with triplicate replicates and negative controls (e.g., DMSO vehicle) to minimize noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.